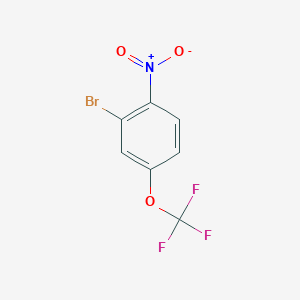

2-Bromo-4-(trifluoromethoxy)nitrobenzene

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic naming of 2-Bromo-4-(trifluoromethoxy)nitrobenzene follows the International Union of Pure and Applied Chemistry nomenclature conventions for substituted aromatic compounds. The official International Union of Pure and Applied Chemistry name for this compound is 2-bromo-1-nitro-4-(trifluoromethoxy)benzene. This nomenclature reflects the systematic approach to naming complex aromatic compounds by identifying the parent benzene ring and specifying the positions and nature of substituents.

The systematic naming process begins with benzene as the parent structure, followed by the identification of substituents in order of priority and position. In this compound, the nitro group serves as the principal functional group, designated as position 1, which establishes the reference point for numbering the benzene ring. The bromo substituent occupies position 2, while the trifluoromethoxy group is located at position 4, resulting in the complete systematic name that accurately describes the molecular structure.

The trifluoromethoxy group represents a particularly important structural feature, consisting of a methoxy group where all three hydrogen atoms have been replaced with fluorine atoms. This substitution pattern significantly influences the compound's electronic properties and reactivity, making it valuable in medicinal chemistry applications where fluorine substitution is used to modulate biological activity and metabolic stability.

Chemical Abstracts Service Registry Information

The Chemical Abstracts Service registry number for this compound is 1003708-31-3, which serves as the unique identifier for this compound in chemical databases and literature. This registry number was first assigned when the compound was created in chemical databases on May 28, 2009, and has been most recently modified on May 24, 2025. The Chemical Abstracts Service registry system provides an unambiguous method for identifying chemical substances regardless of naming variations or language differences.

Table 1: Chemical Abstracts Service Registry Information

The molecular data file number MFCD09839217 provides additional database cross-referencing capabilities across multiple chemical information systems. This standardized identification system ensures consistent recognition of the compound across different research platforms and commercial suppliers, facilitating accurate communication and data exchange in scientific research and industrial applications.

Research findings indicate that the compound has gained increased attention in recent years, as evidenced by frequent database updates and the growing number of suppliers offering this chemical for research purposes. The systematic cataloging of this compound reflects its emerging importance in specialized organic synthesis applications, particularly in the development of fluorinated pharmaceutical intermediates.

Structural Classification and Chemical Family

This compound belongs to the broader chemical family of nitrobenzene derivatives, which are characterized by the presence of one or more nitro groups attached to a benzene ring. Specifically, this compound is classified as a substituted nitrobenzene featuring multiple functional groups that significantly influence its chemical behavior and synthetic utility.

The compound represents a convergence of several important chemical classes. As an aryl halide, it contains a halogen atom directly bonded to an aromatic carbon, which classifies it within the broader category of organohalogen compounds. The presence of the bromo substituent at the ortho position relative to the nitro group creates specific electronic and steric effects that influence the compound's reactivity patterns.

Table 3: Structural Classification and Chemical Family Relationships

The trifluoromethoxy group places this compound within the specialized category of fluorinated aromatic compounds, which have gained significant importance in pharmaceutical and agrochemical applications. Research has demonstrated that trifluoromethoxy-substituted aromatics exhibit unique electronic properties due to the strong electron-withdrawing nature of the trifluoromethyl moiety combined with the electron-donating character of the oxygen atom.

The electronic structure of this compound reflects the complex interplay between multiple substituents with different electronic effects. The nitro group and trifluoromethoxy group both function as electron-withdrawing substituents, while the bromo substituent exhibits mixed electronic effects depending on the specific reaction conditions. This combination of electronic effects makes the compound particularly valuable as an intermediate in electrophilic aromatic substitution reactions and cross-coupling processes.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGJNTZXRXZBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652087 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-31-3 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003708-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-(trifluoromethoxy)nitrobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential antitubercular activity. For instance, compounds derived from this structure have been tested against Mycobacterium tuberculosis, demonstrating improved efficacy in both aerobic and anaerobic conditions .

Material Science

In material science, this compound is investigated for its role in developing optical materials and electronic devices. The trifluoromethoxy group contributes to enhanced thermal stability and solubility, making it suitable for applications in organic electronics and photonic devices.

Antitubercular Activity Study

A study synthesized derivatives related to this compound, which were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significantly enhanced activity compared to the parent compound, with improvements in solubility and stability .

| Compound | Aerobic Activity (nM) | Anaerobic Activity (μM) |

|---|---|---|

| Parent Compound | 400 | 16 |

| Derivative A | 40 | 1.6 |

| Derivative B | 50 | 2.0 |

Synthesis of Optical Materials

Research has explored the use of this compound in synthesizing new optical materials. The incorporation of trifluoromethoxy groups has been shown to enhance the nonlinear optical properties of polymers derived from this compound, making them suitable for use in laser technology and telecommunications .

Mechanism of Action

The mechanism by which 2-bromo-4-(trifluoromethoxy)nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the trifluoromethoxy group can enhance the compound's lipophilicity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Bromo-4-(trifluoromethyl)nitrobenzene (CAS: Not specified)

- Molecular Formula: C₇H₃BrF₃NO₂.

- Key Differences : Replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group is more electron-withdrawing than -OCF₃, increasing electrophilicity at the nitro-substituted position. This enhances reactivity in nucleophilic aromatic substitution but reduces solubility in polar solvents.

3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene (CAS: 710351-85-2)

- Molecular Formula: C₈H₅BrF₃NO₃.

- Key Differences : Substitutes trifluoromethoxy (-OCF₃) with trifluoroethoxy (-OCH₂CF₃).

Halogen and Functional Group Variations

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)

- Molecular Formula : C₇H₃BrClF₃O.

- Key Differences : Replaces the nitro group with a chlorine atom.

- Impact : The absence of the nitro group reduces electrophilicity, making it less reactive in substitution reactions but more stable under acidic conditions.

2-Bromo-4-(trifluoromethoxy)benzonitrile (CAS: Not specified)

- Molecular Formula: C₈H₃BrF₃NO.

- Key Differences: Replaces the nitro group with a cyano (-CN) group.

- Impact: The -CN group is a weaker electron-withdrawing group than -NO₂, leading to lower reactivity in electrophilic aromatic substitution but higher thermal stability.

Reactivity in Cross-Coupling Reactions

Studies on Pd-catalyzed arylations highlight the influence of substituent positions:

- 1-Bromo-3-(trifluoromethoxy)benzene (meta-substituted) reacts with heteroarenes to yield products in 69–91% efficiency .

- 1-Bromo-2-(trifluoromethoxy)benzene (ortho-substituted) shows similar yields (~90% ) but requires optimized conditions due to steric hindrance.

- 2-Bromo-4-(trifluoromethoxy)nitrobenzene (para-nitro) is expected to exhibit higher reactivity than non-nitro analogs due to the electron-withdrawing nitro group activating the bromine for substitution.

Physicochemical Properties

Biological Activity

2-Bromo-4-(trifluoromethoxy)nitrobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 301.02 g/mol. It features a bromine atom, a trifluoromethoxy group, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, especially in pharmacology and agrochemistry, due to its notable biological activities.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes . Specifically, it has been identified as an inhibitor of the following enzymes:

- CYP1A2

- CYP2C19

- CYP2C9

These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This makes this compound an important compound to consider in drug development and safety assessments.

The mechanism by which this compound exerts its biological effects is not fully elucidated due to limited specific research. However, its trifluoromethoxy group enhances its reactivity and ability to interact with biological systems, particularly through enzyme inhibition. The presence of the bromine atom and nitro group contributes to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target molecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their functional groups and potential biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-nitrophenol | Contains hydroxyl instead of trifluoromethoxy | Exhibits different solubility and reactivity patterns |

| 4-Bromo-3-(trifluoromethoxy)aniline | Amino group instead of nitro | Potentially different biological activity due to amino functionality |

| 2-Chloro-4-(trifluoromethoxy)nitrobenzene | Chlorine instead of bromine | May exhibit different reactivity due to chlorine's electronegativity |

This comparison highlights the unique combination of functional groups in this compound that influence its chemical behavior and biological interactions.

Cytochrome P450 Inhibition Studies

Research indicates that this compound's inhibition of cytochrome P450 enzymes can lead to altered drug metabolism. For instance, studies have shown that compounds with similar trifluoromethoxy groups often exhibit enhanced bioavailability and penetration through cell membranes, which can further influence their pharmacological profiles .

Drug Interaction Potential

Due to its inhibitory effects on cytochrome P450 enzymes, this compound poses a risk for drug-drug interactions. Understanding these interactions is crucial for ensuring safety in therapeutic applications. In particular, the inhibition of CYP1A2 can affect the metabolism of drugs processed by this enzyme, potentially leading to increased toxicity or reduced efficacy.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution under specific conditions. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups act as strong electron-withdrawing meta-directors, activating the ring for nucleophilic attack at the ortho and para positions relative to the bromine.

Key Observations :

-

Reactions require elevated temperatures due to the deactivating nitro group.

-

Suzuki-Miyaura cross-coupling proceeds efficiently with Pd(PPh₃)₄ as a catalyst .

Electrophilic Aromatic Substitution

Mechanistic Insight :

-

Nitration predominantly yields the para-nitro isomer due to steric hindrance from the trifluoromethoxy group .

Reduction Reactions

The nitro group is reduced to an amine under standard catalytic hydrogenation or chemical reduction conditions.

Notes :

Diazotization and Coupling

The amine derived from nitro reduction undergoes diazotization, forming diazonium salts for Sandmeyer or Heck-type reactions.

Limitations :

Radical Reactions

The C-Br bond participates in radical-mediated transformations, such as atom-transfer radical polymerization (ATRP) initiators.

| Radical Process | Initiator/Co-catalyst | Polymer Product | PDI | Source |

|---|---|---|---|---|

| ATRP | CuBr/PMDETA | Poly(methyl methacrylate) | 1.12 |

Stability and Side Reactions

Preparation Methods

Starting Materials and Key Intermediates

- 4-(Trifluoromethoxy)aniline or 4-(trifluoromethoxy)phenol derivatives are commonly used as starting points.

- Conversion of amino groups to nitro groups or vice versa via diazotization and Sandmeyer-type reactions is employed.

- Bromination is performed on intermediates bearing trifluoromethoxy and nitro substituents.

Typical Synthetic Steps

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Nitration | HNO3 / H2SO4 mixture | Introduces nitro group at para or ortho position relative to trifluoromethoxy group. |

| 2 | Bromination | Br2 or N-bromosuccinimide (NBS) in organic solvent (e.g., dichloromethane) | Selective bromination at 2-position; catalyst or light may be used to enhance selectivity. |

| 3 | Diazotization and Sandmeyer | NaNO2 / HCl followed by CuBr | Converts amino group to bromine substituent when starting from amino intermediates. |

| 4 | Purification | Recrystallization or chromatography | Ensures removal of side products and isolation of pure this compound. |

Representative Preparation Method from Patent CN101450891B

A patented method describes the preparation of 2-fluoro-4-bromotrifluoromethoxybenzene, which shares synthetic principles with this compound. Key steps include:

- Nitration of trifluoromethoxy-substituted phenyl ether to introduce the nitro group.

- Diazotization of amino derivatives followed by Sandmeyer reaction to install bromine at the desired position.

- Use of solvents such as acetonitrile, dichloromethane, or dimethylsulfoxide (DMSO).

- Reaction temperatures typically range from 0°C to reflux conditions depending on the step.

This method emphasizes precise control of reaction conditions to achieve high regioselectivity and yield.

Bromination Techniques

Bromination is a critical step for installing the bromine substituent at the 2-position. Two main approaches are:

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct Bromination | Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane or chloroform at room temperature or slightly elevated temperature | Simple, direct, widely used | Possible over-bromination; requires careful control |

| Sandmeyer Reaction | Diazotization of amino intermediate followed by CuBr treatment | High regioselectivity, useful when amino precursor available | Multi-step, requires handling diazonium salts (explosive risk) |

The direct bromination is often preferred for its simplicity, while Sandmeyer reactions offer better control when amino intermediates are accessible.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Reaction Outcome |

|---|---|---|

| Solvent | Dichloromethane, chloroform, acetonitrile, DMSO | Solvent polarity affects bromination and nitration efficiency |

| Temperature | 0°C to reflux | Lower temperature favors regioselectivity; higher temperatures increase reaction rate but risk side reactions |

| Catalyst | Lewis acids or radical initiators (for bromination) | Enhance reaction rate and selectivity |

| Reaction Time | 1–24 hours depending on step | Longer times may improve yield but risk degradation |

Summary Table of Preparation Methods

| Step No. | Method | Starting Material | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Nitration | 4-(Trifluoromethoxy)benzene | HNO3 / H2SO4, 0–5°C | 70–85 | Para nitration favored |

| 2 | Bromination | 4-(Trifluoromethoxy)nitrobenzene | Br2 or NBS, CH2Cl2, RT | 60–80 | Selective 2-position bromination |

| 3 | Diazotization + Sandmeyer | 4-(Trifluoromethoxy)aniline derivative | NaNO2, HCl, CuBr, 0–5°C | 65–75 | Alternative to direct bromination |

| 4 | Purification | Crude reaction mixture | Recrystallization / Column Chromatography | — | Essential for product purity |

Research Findings and Notes

- The presence of the trifluoromethoxy group strongly influences the electronic properties of the benzene ring, directing nitration and bromination regioselectively.

- Bromination using N-bromosuccinimide is preferred in laboratory settings for better control and milder conditions.

- Industrial-scale syntheses may employ continuous flow reactors to enhance safety and reproducibility.

- Side reactions such as over-bromination or oxidation of sensitive groups can be minimized by controlling temperature and reagent stoichiometry.

- The nitro group is typically introduced before bromination to stabilize the aromatic ring and guide substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.